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2-Amino-5-methoxy-4-nitrobenzyl Alcohol

Cat. No.: B11728023
M. Wt: 198.18 g/mol
InChI Key: PPWCQYLWIMCVDY-UHFFFAOYSA-N
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Description

Contextualizing 2-Amino-5-methoxy-4-nitrobenzyl Alcohol within Benzyl (B1604629) Alcohol Derivatives

This compound belongs to the broad class of benzyl alcohol derivatives. The fundamental structure of benzyl alcohol, a benzene (B151609) ring attached to a CH₂OH group, serves as a foundational scaffold for a vast array of organic molecules. The properties and reactivity of these derivatives are significantly influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, the presence of three distinct functional groups—an electron-donating amino group, an electron-donating methoxy (B1213986) group, and a strongly electron-withdrawing nitro group—creates a complex electronic environment on the benzene ring. This substitution pattern distinguishes it from simpler derivatives like 2-amino-4-nitrobenzyl alcohol or (2-amino-5-methoxyphenyl)methanol (B112770) and suggests a unique combination of chemical and physical properties. cymitquimica.comnih.gov The interplay of these groups is crucial in determining the molecule's reactivity, stability, and potential utility in various chemical applications.

Table 1: Comparison of Related Benzyl Alcohol Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Substituents
2-Amino-4-nitrobenzyl alcohol78468-34-5C₇H₈N₂O₃168.15Amino, Nitro
(2-Amino-5-methoxyphenyl)methanol55414-72-7C₈H₁₁NO₂153.18Amino, Methoxy
2-Methoxy-4-nitrobenzyl alcohol136507-14-7C₈H₉NO₄183.16Methoxy, Nitro
This compound Not AvailableC₈H₁₀N₂O₄ 198.18 Amino, Methoxy, Nitro

Overview of Functional Group Interactions and Their Implications for Chemical Research

The chemical behavior of this compound is dictated by the electronic and steric effects of its functional groups.

Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group increases the electron density of the benzene ring, particularly at the ortho and para positions. This activating effect can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an electron-donating group via resonance, further activating the aromatic ring towards electrophilic attack.

Nitro Group (-NO₂): In contrast, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivating nature significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic substitution and influencing the acidity of the benzylic proton.

Hydroxymethyl Group (-CH₂OH): This group is the site of many characteristic reactions of alcohols, such as esterification and oxidation. The reactivity of the hydroxymethyl group can be modulated by the electronic environment of the aromatic ring.

The ortho-position of the nitro group relative to the benzyl alcohol moiety is of particular significance. This arrangement is characteristic of o-nitrobenzyl compounds, which are well-known for their utility as photolabile protecting groups. nih.govupenn.edu Upon irradiation with UV light, these compounds can undergo an intramolecular rearrangement, leading to the cleavage of the benzylic bond and the release of a protected molecule. The presence of additional substituents, such as the amino and methoxy groups in the target molecule, is expected to fine-tune the photochemical properties, including the wavelength of activation and the efficiency of cleavage. nih.govrsc.org

Rationale for Comprehensive Academic Investigation of this Chemical Scaffold

The multifaceted nature of the this compound scaffold provides a strong rationale for its detailed academic investigation. The primary areas of interest stem from its potential applications in materials science and synthetic chemistry.

The core interest lies in its potential as a novel photolabile linker or protecting group . biorxiv.org The ability to control the release of molecules with spatial and temporal precision using light is a powerful tool in various fields, including drug delivery, tissue engineering, and proteomics. nih.gov The electronic character of the amino and methoxy substituents could modulate the absorption maximum and the quantum yield of the photocleavage reaction, potentially allowing for activation with longer, less damaging wavelengths of light.

Furthermore, the synthesis and characterization of this molecule contribute to the fundamental understanding of structure-property relationships in polysubstituted aromatic systems. Elucidating the precise effects of the combined functional groups on the molecule's reactivity, stability, and photochemical behavior can inform the design of other advanced materials with tailored properties. While specific research exclusively focused on this compound is not extensively documented, the established importance of related substituted nitrobenzyl alcohols provides a compelling case for its thorough investigation. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O4 B11728023 2-Amino-5-methoxy-4-nitrobenzyl Alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2-amino-5-methoxy-4-nitrophenyl)methanol

InChI

InChI=1S/C8H10N2O4/c1-14-8-2-5(4-11)6(9)3-7(8)10(12)13/h2-3,11H,4,9H2,1H3

InChI Key

PPWCQYLWIMCVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Amino 5 Methoxy 4 Nitrobenzyl Alcohol and Its Analogues

Retrosynthetic Analysis and Key Precursors for 2-Amino-5-methoxy-4-nitrobenzyl Alcohol

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to various plausible starting materials. The primary functional groups to consider for disconnection are the amino (-NH2), methoxy (B1213986) (-OCH3), nitro (-NO2), and hydroxymethyl (-CH2OH) groups attached to the benzene (B151609) ring.

One logical approach involves the disconnection of the hydroxymethyl group, which points to a precursor such as 2-amino-5-methoxy-4-nitrobenzaldehyde or a corresponding carboxylic acid, 2-amino-5-methoxy-4-nitrobenzoic acid . The aldehyde or carboxylic acid could then be reduced to the target alcohol. This strategy is advantageous as the reduction of aldehydes and carboxylic acids to alcohols is a well-established transformation in organic synthesis.

Further disconnection of the amino and nitro groups on this benzaldehyde (B42025) or benzoic acid precursor leads back to simpler starting materials. For instance, the amino group could be introduced via the reduction of a dinitro precursor, or the nitro group could be introduced through the nitration of an appropriate aminobenzoic acid derivative.

Another retrosynthetic pathway could involve the formation of the aromatic ring with the desired substitution pattern already partially in place. This might involve the cyclization of acyclic precursors, although this is generally a more complex approach for simple benzene derivatives.

Based on these considerations, the key precursors for the synthesis of this compound can be identified as:

4-Methoxy-2-nitroaniline: This commercially available compound sigmaaldrich.comfishersci.capunagri.com provides a scaffold with the correct relative positioning of the amino and methoxy groups. Subsequent nitration and functionalization of the methyl group would be required.

5-Methoxy-2-nitrobenzaldehyde: The reduction of the nitro group to an amine and subsequent introduction of a second nitro group at the desired position, followed by reduction of the aldehyde, presents a possible, albeit challenging, route. nih.gov

2-Amino-5-methoxybenzoic acid: Nitration of this compound would likely lead to the desired substitution pattern, followed by the reduction of the carboxylic acid.

Direct Synthesis Routes of this compound

The direct synthesis of this compound can be approached through a few strategic pathways, primarily focusing on the late-stage introduction of the hydroxymethyl group or the amino group.

Reduction of Nitro Precursors to Amino Functionalities

A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. In the context of synthesizing this compound, a plausible route involves the selective reduction of a dinitro precursor.

For example, starting with a 2,4-dinitroanisole (B92663) derivative, selective reduction of one nitro group to an amino group can be achieved using various reagents. Common methods for the reduction of nitroarenes include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid. nih.gov The choice of reducing agent is crucial to avoid the reduction of both nitro groups.

A potential synthetic sequence could be:

Nitration of a suitable methoxy-substituted toluene (B28343) to introduce two nitro groups.

Selective reduction of one nitro group to an amine.

Oxidation of the methyl group to a carboxylic acid or aldehyde.

Reduction of the carbonyl group to the benzyl (B1604629) alcohol.

Alternatively, a domino nitro reduction-heterocyclization approach, as demonstrated in the preparation of quinolines, showcases the in-situ reduction of a nitro group to an amine, which then participates in a subsequent reaction. nih.gov This principle could be adapted for the synthesis of the target compound.

Hydroxymethylation Approaches

The introduction of a hydroxymethyl group onto the aromatic ring is another key transformation. This can be achieved through various methods, including the reduction of a corresponding aldehyde or carboxylic acid.

If 2-amino-5-methoxy-4-nitrobenzaldehyde is used as a precursor, its reduction to the target benzyl alcohol can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for the reduction of aldehydes in the presence of other functional groups like nitro and amino groups. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, although it may also reduce the nitro group under certain conditions.

Another approach to hydroxymethylation involves the direct introduction of a CH2OH group onto the aromatic ring. This can be challenging due to the directing effects of the existing substituents. However, under specific conditions, electrophilic substitution reactions could be employed.

Preparation of Structurally Related Benzyl Alcohol Derivatives

The synthetic methodologies described for this compound can be extended to the preparation of a variety of structurally related benzyl alcohol derivatives.

Synthesis of Substituted Nitrobenzyl Alcohols

The synthesis of substituted nitrobenzyl alcohols often involves the nitration of a corresponding benzyl alcohol or a precursor that can be converted to a benzyl alcohol. The position of nitration is directed by the existing substituents on the aromatic ring.

For example, the synthesis of (S)-α-substituted 2-nitrobenzyl alcohols has been reported, demonstrating the versatility of synthetic routes to access diverse nitrobenzyl alcohol frameworks. researchgate.net These methods often involve the reaction of an organometallic reagent with a nitrobenzaldehyde derivative.

Synthesis of Aminobenzyl Alcohol Frameworks

The preparation of aminobenzyl alcohol frameworks is typically achieved through the reduction of a corresponding nitrobenzyl alcohol or a protected aminobenzyl alcohol. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

For instance, the synthesis of 2-aminobenzyl alcohol from 2-nitrobenzyl alcohol is a well-documented transformation. chemicalbook.com Similarly, 4-aminobenzyl alcohol can be prepared from 4-nitrobenzyl alcohol using a hydrazine (B178648) hydrate-Raney nickel system. google.com The synthesis of various substituted 2-aminobenzyl alcohol derivatives has also been explored, often starting from the corresponding anthranilic acid derivatives.

The synthesis of 2-amino-4-hydroxy-3-methoxybenzaldehyde (B3058544) has been reported, which involves a multi-step process including nitration and reduction steps. google.com This highlights the feasibility of constructing polysubstituted aminobenzyl alcohol frameworks.

Multi-Component Reaction Approaches to Related Scaffolds

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent an efficient and atom-economical strategy for the construction of complex molecular architectures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs have been successfully applied to the synthesis of related scaffolds using substituted benzyl alcohols as key building blocks. These approaches highlight the potential for developing similar strategies for the target molecule and its analogues.

One notable example involves a palladium-catalyzed three-component reaction for the synthesis of 2-aryl quinazolinones from isatoic anhydrides, amines, and various benzylic alcohols in water. bohrium.com This one-pot method proceeds through a dehydrative N-benzylation of an in situ generated anthranilamide, followed by an amide-directed benzylic C-H amination. bohrium.com The versatility of this reaction allows for the incorporation of a wide range of substituted benzyl alcohols, demonstrating its potential for creating diverse molecular libraries. bohrium.com

Another relevant MCR is the iron(III)-catalyzed coupling of catechols, ammonium (B1175870) acetate (B1210297), and benzyl alcohols or benzyl methyl ethers to produce benzoxazole (B165842) derivatives. acs.org This protocol is characterized by its use of an abundant metal catalyst and its tolerance for a variety of functional groups on the benzyl alcohol, including both electron-donating (e.g., ether, alkyl) and electron-withdrawing (e.g., nitro, halogen) substituents. acs.org The reaction is believed to proceed via the oxidation of the benzyl alcohol to the corresponding aldehyde, which then participates in the formation of the benzoxazole ring. acs.org

These examples demonstrate the utility of benzyl alcohol derivatives as synthons in MCRs to build complex heterocyclic structures related to the core scaffold of the target compound.

Table 1: Examples of Multi-Component Reactions Utilizing Benzyl Alcohol Scaffolds
Reaction TypeComponentsCatalyst/SolventProduct ScaffoldReference
Quinazolinone SynthesisIsatoic Anhydride (B1165640), Amine, Benzyl AlcoholPd(0)/TPPMS in Water2-Aryl Quinazolinone bohrium.com
Benzoxazole SynthesisCatechol, Ammonium Acetate, Benzyl AlcoholFe(III)Benzoxazole Derivative acs.org

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogues is crucial for optimizing reaction conditions and improving yields. Mechanistic studies often focus on identifying key intermediates and determining the slowest, or rate-determining, step of the reaction pathway.

The photochemistry of ortho-nitrobenzyl compounds, a class to which the target molecule belongs, has been a subject of significant mechanistic investigation. Irradiation of these compounds typically leads to an intramolecular redox reaction. nih.govcdnsciencepub.com Laser flash photolysis and time-resolved infrared (TRIR) spectroscopy have been instrumental in identifying transient species in these transformations. nih.gov

Upon UV irradiation, 2-nitrobenzyl alcohol and its derivatives are known to initially form primary aci-nitro photoproducts. nih.govacs.org These highly reactive species can then proceed through competing pathways depending on the solvent and pH. nih.gov

In aprotic solvents or under acidic/basic aqueous conditions: The aci-nitro intermediate can react via a proton transfer to form a hydrated nitroso compound. nih.gov

In neutral water (pH 3-8): The classical mechanism involves the cyclization of the aci-nitro intermediate to form a transient benzisoxazolidine intermediate. This is followed by ring-opening to yield a carbonyl hydrate, which ultimately leads to the 2-nitrosobenzaldehyde product. nih.gov

For related compounds like 2-nitrobenzyl ethers, studies have identified 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals as key intermediates that precede the release of the protected alcohol. acs.org The identification of these transient species provides a detailed map of the reaction coordinate and clarifies the steps involved in the transformation. nih.govacs.org

Table 2: Identified Intermediates in the Photochemical Transformation of 2-Nitrobenzyl Compounds
Precursor ClassIdentified IntermediateMethod of DetectionReference
2-Nitrobenzyl Alcoholsaci-Nitro PhotoproductLaser Flash Photolysis nih.govacs.org
2-Nitrobenzyl AlcoholsHydrated Nitroso CompoundTime-Resolved Infrared (TRIR) nih.gov
2-Nitrobenzyl AlcoholsBenzisoxazolidineInferred (Classical Mechanism) nih.gov
2-Nitrobenzyl Ethers1,3-Dihydrobenz[c]isoxazol-1-olUV-Vis/IR Spectroscopy acs.org
2-Nitrobenzyl Ethers2-Nitrosobenzyl HemiacetalUV-Vis/IR Spectroscopy acs.org

Identifying the rate-determining step is fundamental to understanding reaction kinetics. For transformations involving substituted benzyl alcohols, kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism. The KIE compares the rate of a reaction using a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

In the oxidation of α,α-dideuteriobenzyl alcohol by pyrazinium dichromate, a substantial primary kinetic isotope effect (kH/kD = 6.61 at 303 K) was observed. asianpubs.org This large value indicates that the cleavage of the α-C-H bond is a critical part of the rate-determining step. The analysis suggests the reaction proceeds through a symmetrical cyclic chromate (B82759) ester in this slow step. asianpubs.org

Similarly, in the palladium-catalyzed multi-component synthesis of 2-aryl quinazolinones, a kinetic isotope effect of 3.5 was measured when comparing the reaction rates of benzyl alcohol and its deuterated form. bohrium.com This result provides strong evidence that the cleavage of the benzylic C–H bond is the rate-determining step in the catalytic cycle. bohrium.com In the acid-catalyzed dehydration of alcohols to form alkenes, the formation of the carbocation is typically the slowest, and therefore rate-determining, step of the reaction. ncert.nic.in

Table 3: Kinetic Isotope Effects (KIE) in Reactions of Benzyl Alcohol Analogues
ReactionSubstrate ComparisonKinetic Isotope Effect (kH/kD)Inferred Rate-Determining StepReference
Oxidation by Pyrazinium DichromateBenzyl alcohol vs. α,α-dideuteriobenzyl alcohol6.61Cleavage of the α-C-H bond asianpubs.org
Pd-Catalyzed Quinazolinone SynthesisBenzyl alcohol vs. deuterated benzyl alcohol3.5Cleavage of the benzylic C-H bond bohrium.com

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Methoxy 4 Nitrobenzyl Alcohol Derivatives

Reactivity of the Amino Group

The primary amino group in 2-Amino-5-methoxy-4-nitrobenzyl alcohol is a key site for a variety of chemical transformations. Its nucleophilicity is somewhat tempered by the electron-withdrawing effect of the para-nitro group, but it remains sufficiently reactive to participate in a range of reactions.

The amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate which then dehydrates. The presence of the nitro group can influence the reaction rate and the stability of the resulting imine.

For instance, the reaction with a generic aldehyde (R-CHO) would proceed as follows:

Step 1: Nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde.

Step 2: Proton transfer to form a hemiaminal intermediate.

Step 3: Acid-catalyzed dehydration of the hemiaminal to yield the imine.

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde (R-CHO)N-(R-methylidene)-2-(hydroxymethyl)-4-methoxy-5-nitroanilineImine Formation
This compoundKetone (R-CO-R')N-(R,R'-alkylidene)-2-(hydroxymethyl)-4-methoxy-5-nitroanilineImine Formation

The nucleophilic character of the amino group allows for straightforward acylation and alkylation. Acylation with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This reaction is often used to protect the amino group during other transformations.

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). Reductive amination provides a more controlled method for mono- or di-alkylation.

ReagentProduct ClassReaction Condition
Acyl Chloride (R-COCl)AmideBase (e.g., pyridine, triethylamine)
Alkyl Halide (R-X)Alkylated AmineBase (e.g., K2CO3)
Aldehyde/Ketone + Reducing Agent (e.g., NaBH3CN)N-Alkyl/N,N-Dialkyl AmineReductive Amination

The amino group can be oxidized, though the presence of other oxidizable groups like the benzyl (B1604629) alcohol requires careful selection of reagents. Strong oxidants can lead to complex mixtures or degradation of the molecule.

More commonly, the nitro group on the ring can be selectively reduced to an amine, yielding a diamino derivative. This transformation is typically achieved through catalytic hydrogenation (e.g., H2/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid. This creates a new diamine structure with its own unique reactivity profile.

Reactivity of the Benzyl Alcohol Moiety

The primary benzyl alcohol group is another versatile handle for chemical modification. Its reactivity is influenced by the electronic environment of the aromatic ring.

The benzyl alcohol can be readily converted to its corresponding esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid (Fischer esterification, acid-catalyzed) or, more efficiently, with an acyl chloride or anhydride (B1165640) in the presence of a base.

Etherification, such as the Williamson ether synthesis, involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Reaction TypeReagent(s)Product
EsterificationCarboxylic Acid (R-COOH) / H+2-Amino-5-methoxy-4-nitrobenzyl ester
EsterificationAcyl Chloride (R-COCl) / Base2-Amino-5-methoxy-4-nitrobenzyl ester
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)1-(Alkoxymethyl)-2-amino-5-methoxy-4-nitrobenzene

The primary benzyl alcohol can be oxidized to the corresponding aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. Milder oxidants, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), will selectively oxidize the primary alcohol to an aldehyde (2-amino-5-methoxy-4-nitrobenzaldehyde). The selectivity of MnO2 for benzylic alcohols is particularly high.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol all the way to the carboxylic acid (2-amino-5-methoxy-4-nitrobenzoic acid).

Oxidizing AgentProductProduct Class
Pyridinium Chlorochromate (PCC)2-Amino-5-methoxy-4-nitrobenzaldehydeAldehyde
Manganese Dioxide (MnO2)2-Amino-5-methoxy-4-nitrobenzaldehydeAldehyde
Potassium Permanganate (KMnO4)2-Amino-5-methoxy-4-nitrobenzoic acidCarboxylic Acid

Photochemical Reactivity, Including Photoremovable Protecting Group Behavior

Derivatives of this compound are part of the broader class of o-nitrobenzyl compounds, which are well-regarded for their utility as photoremovable protecting groups (PPGs). This functionality stems from their ability to undergo a photochemical reaction upon irradiation with UV light, leading to the cleavage of the benzyl-heteroatom bond and the release of a protected substrate. nih.gov The substitution pattern on the aromatic ring, including the amino and methoxy (B1213986) groups, modulates the photochemical properties, such as the absorption wavelength and the quantum yield of the cleavage reaction. nih.govresearchgate.net For instance, the presence of electron-donating groups like methoxy substituents can shift the absorption to longer, less damaging wavelengths (red-shift). researchgate.netresearchgate.net

Photoinduced Cleavage Mechanisms

The photoinduced cleavage of 2-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the molecule to a short-lived singlet state, followed by rapid intersystem crossing to a triplet state. The key mechanistic step is an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. researchgate.net This 1,5-hydrogen shift results in the formation of a transient aci-nitro intermediate. researchgate.net

From the aci-nitro intermediate, the reaction can proceed through two primary competing pathways, the balance of which is influenced by the reaction medium and substitution on the aromatic ring. researchgate.net

Cyclization Pathway : This is often considered the classical mechanism, particularly in aqueous solutions (pH 3-8). researchgate.net The aci-nitro intermediate undergoes cyclization to form a short-lived, five-membered ring intermediate, a benzisoxazolidine derivative. nih.govresearchgate.net This cyclic intermediate then rearranges and fragments to release the protected group and form an o-nitrosobenzaldehyde derivative. researchgate.netresearchgate.net

Proton Transfer Pathway : In aprotic solvents, as well as in acidic or basic aqueous solutions, a dual proton transfer mechanism can prevail. researchgate.net The aci-nitro intermediate forms a hydrated nitroso compound, which subsequently dehydrates to yield the final o-nitroso photoproduct. researchgate.net

For derivatives containing 4,5-dimethoxy groups, which are structurally similar to the subject compound, a triplet state with charge transfer character is observed as a major transient species following laser pulse excitation. researchgate.netresearchgate.net However, this triplet state is not considered part of the direct pathway leading to the formation of the o-nitroso product via the aci-nitro intermediate. researchgate.net

Mechanistic Step Description Key Intermediates Influencing Factors
Photoexcitation Absorption of UV light promotes the molecule to an excited state.Excited singlet/triplet stateWavelength of irradiation, substituent effects
Intramolecular H-Abstraction The excited nitro group abstracts a hydrogen atom from the benzylic carbon.-Proximity of benzylic C-H bond
Intermediate Formation A transient species is formed.aci-nitro tautomer-
Pathway A: Cyclization The aci-nitro intermediate cyclizes to a five-membered ring.Benzisoxazolidine derivativeAqueous solution (pH 3-8)
Pathway B: Proton Transfer The aci-nitro intermediate undergoes proton transfer.Hydrated nitroso compoundAprotic solvents, acidic/basic conditions
Product Formation Fragmentation of the intermediate yields the final products.o-nitrosobenzaldehyde derivative-
Formation of Photoproducts

The primary photoproduct resulting from the cleavage of 2-nitrobenzyl alcohol derivatives is the corresponding o-nitroso carbonyl compound. researchgate.net Specifically, irradiation of 2-nitrobenzyl alcohol yields 2-nitrosobenzaldehyde. researchgate.net For the subject compound, this compound, the expected primary photoproduct would be 2-Amino-5-methoxy-4-nitrosobenzaldehyde, alongside the released protected molecule.

Secondary photoreactions can also occur. The initially formed o-nitrosobenzaldehyde can undergo dimerization, leading to the formation of azobenzene (B91143) derivatives, which can be observed as secondary photoproducts. nih.gov The quantum yield of the photoreaction, which represents the efficiency of the cleavage process, is influenced by the substituents on the phenyl ring. nih.gov

Reactivity of the Nitro Group

The nitro group is a strongly electron-withdrawing functional group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations, most notably reduction.

Reduction Pathways to Amino or Hydroxylamine (B1172632) Species

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis and can proceed through several intermediates to yield either the corresponding hydroxylamine or the fully reduced amine. masterorganicchemistry.comnih.gov The six-electron reduction of the nitro group proceeds sequentially through nitroso and N-hydroxylamino intermediates before forming the final amino group. nih.gov

Common methods for the reduction of aromatic nitro compounds include: masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation : This is a widely used industrial method. The reaction is typically carried out using hydrogen gas over a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems : The use of an easily oxidized metal in the presence of an acid is a classic method for nitro group reduction. Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com

Other Reagents : A variety of other reagents can effect this transformation. Tin(II) chloride (SnCl₂) is a mild reducing agent often used in laboratory settings. wikipedia.org Sodium hydrosulfite can also be employed for this purpose. wikipedia.org

To selectively obtain the hydroxylamine intermediate, milder reaction conditions or specific reagents are required. For example, reduction with zinc metal in an aqueous solution of ammonium chloride or with Raney nickel and hydrazine (B178648) at low temperatures can favor the formation of the aryl hydroxylamine. wikipedia.org

Product Reagents General Conditions
Aryl Amine Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni)Hydrogen pressure, solvent
Metal in Acid (Fe/HCl, Sn/HCl, Zn/HCl)Acidic conditions
Tin(II) Chloride (SnCl₂)Typically in ethanol
Aryl Hydroxylamine Zinc / Ammonium ChlorideAqueous solution
Raney Nickel / Hydrazine0-10 °C

Participation in Electron Transfer Processes

The reduction of the nitro group is fundamentally an electron transfer process. The mechanisms can involve either a series of single-electron transfers or a two-electron transfer (hydride equivalent). nih.gov In biological systems, enzymes known as nitroreductases catalyze these reactions. These enzymes typically contain flavin cofactors that mediate the electron transfer from a donor like NADPH to the nitro-containing substrate. nih.gov

The process can be described as follows:

Nitro to Nitroso : A two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamine : A subsequent two-electron reduction converts the nitroso group to a hydroxylamino group (-NHOH). This step is generally much faster than the initial reduction of the nitro group. nih.gov

Hydroxylamine to Amine : The final two-electron reduction yields the amino group (-NH₂).

The intermediate species, particularly the nitroso and hydroxylamino derivatives, are electrochemically active and can participate in futile redox cycling, where they are reduced and then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) like the superoxide (B77818) anion. nih.gov The electron-donating amino group present in the subject molecule may hinder the complete reduction of the nitro group by increasing the electron density of the aromatic ring. nih.gov

Role of the Methoxy Group in Directing Reactivity and Electronic Effects

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic π-system. uba.ar This property significantly influences the electronic environment of the benzene (B151609) ring and the reactivity of the other functional groups.

In this compound, the methoxy group is positioned meta to the amino group and ortho to the nitro group. Its electronic effects are therefore complex:

Information regarding the chemical reactivity and mechanistic investigations of this compound and its derivatives is not available in the reviewed scientific literature.

The available scientific information focuses on related, but structurally distinct, compounds. For instance, research exists on the reactivity of general o-nitrobenzyl alcohols, which undergo various non-photochemical rearrangements and intramolecular condensation reactions to form heterocyclic products. Mechanistic studies on these related compounds often describe intramolecular redox reactions, where the nitro group participates in the oxidation of the benzylic alcohol, leading to intermediates like o-nitrosobenzaldehydes. These intermediates can then undergo further reactions, such as condensation and cyclization, to form nitrogen-containing heterocycles like cinnolines.

However, the specific influence of the amino and methoxy substituents at the 2- and 5-positions, as are present in this compound, on these reaction pathways has not been documented. The electronic effects of these groups would significantly alter the reactivity of the aromatic ring and the benzylic alcohol compared to unsubstituted o-nitrobenzyl alcohol, making direct extrapolation of mechanisms unreliable.

Similarly, while the stereoselective synthesis of amino alcohols is a broad and well-researched area of organic chemistry, no studies were identified that specifically address the stereo- or regioselective reactions involving this compound as a substrate or precursor.

Due to the absence of specific data on the intramolecular cyclization, rearrangement mechanisms, and stereo- or regioselective reactivity of this compound, the requested detailed analysis and data tables for the specified subsections cannot be provided.

Derivatization and Functionalization Strategies for 2 Amino 5 Methoxy 4 Nitrobenzyl Alcohol

Synthesis of Amino-Functionalized Derivatives

Carbamates are valuable functional groups in pharmaceuticals and as protecting groups in organic synthesis. The synthesis of carbamates from 2-amino-5-methoxy-4-nitrobenzyl alcohol can be achieved through several established methods. A common approach involves the reaction of the amino group with an appropriate chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, reaction with benzyl (B1604629) chloroformate would yield a benzyl carbamate (B1207046), a common protecting group for amines.

Another versatile method is the reaction with an isocyanate. This reaction is typically straightforward and proceeds under mild conditions to afford the corresponding urea. Alternatively, the Curtius rearrangement of an acyl azide (B81097), generated from a carboxylic acid, can produce an isocyanate in situ, which then reacts with the amino group of this compound.

Table 1: Reagents for Carbamate Formation from this compound

Reagent ClassSpecific Reagent ExampleProduct TypeGeneral Conditions
ChloroformatesBenzyl chloroformateN-Benzyloxycarbonyl (Cbz) derivativeBase (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane)
IsocyanatesPhenyl isocyanateN-Phenylurea derivativeInert solvent (e.g., THF, dichloromethane) at room temperature
Acyl AzidesDiphenylphosphoryl azide (DPPA) with a carboxylic acidCarbamate derivativeHeating in an inert solvent (e.g., toluene) to induce Curtius rearrangement, followed by trapping with the amine

The synthesis of amides from this compound is a fundamental transformation. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640), in the presence of a base. For example, treatment with acetyl chloride would yield the corresponding acetamide. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also be employed to facilitate amide bond formation with a carboxylic acid under milder conditions.

Urea derivatives can be synthesized by reacting the primary amine with an isocyanate. Symmetrical ureas can be formed using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI), which first reacts with the amine to form an isocyanate intermediate that then reacts with a second molecule of the amine. Unsymmetrical ureas can be prepared by reacting the amine with a different, pre-formed isocyanate.

Table 2: Reagents for Amide and Urea Formation

DerivativeReagent ClassSpecific Reagent ExampleGeneral Conditions
AmideAcyl HalidesAcetyl chlorideBase (e.g., pyridine, triethylamine) in an inert solvent
AmideAnhydridesAcetic anhydrideBase or acid catalysis
AmideCarboxylic AcidsAcetic acid with EDC/DCCInert solvent (e.g., DMF, dichloromethane)
UreaIsocyanatesMethyl isocyanateInert solvent at room temperature
UreaPhosgene EquivalentsTriphosgene, CDIStepwise addition of amine in the presence of a base

Hydroxyl Group Derivatization for Specialized Applications

The primary hydroxyl group of this compound is another key site for functionalization, enabling the introduction of protecting groups or linkers for solid-phase synthesis.

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions. This can be achieved by converting it into an ester or an ether.

Esterification can be accomplished by reacting the alcohol with an acyl chloride or anhydride in the presence of a base. Common ester protecting groups include acetate (B1210297) (from acetyl chloride or acetic anhydride) and benzoate (B1203000) (from benzoyl chloride). These groups are generally stable under neutral and acidic conditions but can be cleaved by base-catalyzed hydrolysis.

Ether formation provides more robust protection. Benzyl ethers, for example, can be formed by reacting the alcohol with benzyl bromide in the presence of a strong base like sodium hydride (Williamson ether synthesis). Benzyl ethers are stable to a wide range of acidic and basic conditions and can be removed by hydrogenolysis. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are also widely used. They are typically installed using the silyl chloride and an amine base like imidazole (B134444) and are readily cleaved by fluoride (B91410) ion sources. fiveable.me

Table 3: Common Protecting Groups for the Hydroxyl Function

Protecting GroupFormation ReagentCleavage ConditionsStability
Acetate (Ac)Acetic anhydride or acetyl chlorideBasic hydrolysis (e.g., NaOH, K2CO3)Stable to acid
Benzyl (Bn)Benzyl bromide with NaHHydrogenolysis (H2, Pd/C)Stable to acid and base
tert-Butyldimethylsilyl (TBDMS)TBDMSCl with imidazoleFluoride ion (e.g., TBAF) or acidStable to base

The hydroxyl group of this compound can serve as an attachment point to a solid support for use in solid-phase synthesis. csic.es This is typically achieved by forming an ester or ether linkage to a functionalized resin. For example, the alcohol can be attached to a Merrifield resin (chloromethylated polystyrene) via an ether linkage under basic conditions. The ortho-nitrobenzyl moiety itself is a well-known photolabile linker, suggesting that derivatives of this compound could be designed as photocleavable linkers, allowing for the release of synthesized molecules from the solid support upon irradiation with UV light. dtu.dk

Nitro Group Transformations for Altered Functionality

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can also be transformed into other functional groups, most notably an amino group, to dramatically alter the molecule's properties.

The reduction of the nitro group to a primary amine is a common and highly useful transformation. This can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is a clean and efficient method. prepchem.com Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron, zinc, or tin metal in acidic media are also effective.

The resulting 2,4-diamino-5-methoxybenzyl alcohol is a significantly different molecule, now possessing two nucleophilic amino groups. This diamino derivative can undergo further reactions, such as diazotization followed by substitution, or condensation reactions to form heterocyclic systems. The differential reactivity of the two amino groups, influenced by their positions relative to the other substituents, could allow for selective derivatization.

Table 4: Common Reagents for Nitro Group Reduction

ReagentConditionsComments
H2, Pd/CHydrogen gas pressure, solvent (e.g., ethanol, ethyl acetate)Clean reaction, but may also reduce other functional groups like alkenes or remove benzyl protecting groups.
SnCl2·2H2OConcentrated HCl, or ethanolA classic method, often used for selective reductions.
Fe, HCl/Acetic AcidAcidic aqueous solution, often with heatingInexpensive and effective.

The strategic derivatization and functionalization of this compound at its three distinct functional groups open up a vast chemical space for the synthesis of novel compounds with potentially interesting biological or material properties. The choice of reagents and reaction conditions allows for a high degree of control over the final molecular architecture.

Derivatization for Analytical Enhancement in Chromatographic and Spectroscopic Methods

The analytical detection and quantification of this compound can be significantly improved through derivatization, a process that chemically modifies the analyte to enhance its physicochemical properties for a specific analytical method. This is particularly advantageous for chromatographic and spectroscopic techniques where the inherent properties of the native compound may result in poor sensitivity or resolution. The primary functional groups available for derivatization in this compound are the primary aromatic amine (-NH2) and the benzylic alcohol (-CH2OH).

Introduction of Chromophores and Fluorophores for Detection

For chromatographic methods such as High-Performance Liquid Chromatography (HPLC), enhancing detection sensitivity is crucial, especially for trace-level analysis. This compound possesses a nitroaromatic structure which imparts some UV-Visible absorbance, but this may not be sufficient for all applications. By introducing a highly absorbing chromophore or a fluorescent fluorophore, the limit of detection can be substantially lowered.

The primary amine group is the most common target for such derivatization. A variety of reagents are available that react specifically with primary amines to yield highly detectable products.

Chromophoric Derivatization:

Chromophoric tagging involves the introduction of a moiety with a high molar absorptivity at a wavelength where the underivatized analyte has low absorbance. This enhances the signal in UV-Visible detection.

Benzoyl Chloride: This reagent reacts with primary amines (and alcohols) to form benzoyl derivatives. nih.gov The introduction of the benzoyl group increases the hydrophobicity of the molecule, which can improve its retention in reversed-phase LC, and the benzoyl moiety itself is a chromophore that enhances UV detection. chromatographyonline.com

Dabsyl Chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride): Dabsyl chloride reacts with primary and secondary amines to produce intensely colored dabsyl derivatives, which can be detected in the visible region of the spectrum (around 436 nm). researchgate.net This method offers high sensitivity and moves the detection wavelength away from potential interferences in the UV region. researchgate.net

Fluorophoric Derivatization:

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Visible detection. Several reagents can be used to attach a fluorescent tag to the primary amine of this compound.

Dansyl Chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride): A widely used reagent that reacts with primary and secondary amines to yield highly fluorescent dansyl amides. thermofisher.comnih.gov These derivatives exhibit large Stokes shifts and their fluorescence is often sensitive to the local environment. thermofisher.com The derivatization is typically carried out under mild basic conditions. nih.gov

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines to form intensely fluorescent isoindole derivatives. nih.gov This is a popular pre-column derivatization method due to its speed and the stability of the resulting fluorophore. nih.govoup.com

Fluorescamine (B152294): This reagent reacts with primary amines to form fluorescent pyrrolinone products. nih.gov A key advantage of fluorescamine is that the reagent itself is non-fluorescent and excess reagent is hydrolyzed to non-fluorescent products, resulting in a low background signal. nih.gov

The selection of the appropriate derivatizing agent depends on the analytical requirements, such as desired sensitivity, potential for automation, and the chromatographic conditions to be employed.

Derivatizing AgentTarget Functional GroupType of TagDetection MethodKey Advantages
Benzoyl ChloridePrimary Amine, AlcoholChromophoreHPLC-UVIncreases hydrophobicity and UV absorbance. nih.govchromatographyonline.com
Dabsyl ChloridePrimary AmineChromophoreHPLC-VisHigh sensitivity, detection in the visible range. researchgate.net
Dansyl ChloridePrimary AmineFluorophoreHPLC-FluorescenceHigh sensitivity, environmentally sensitive fluorescence. thermofisher.comnih.gov
o-Phthalaldehyde (OPA)Primary AmineFluorophoreHPLC-FluorescenceRapid reaction, stable derivatives. nih.govoup.com
FluorescaminePrimary AmineFluorophoreHPLC-FluorescenceReagent is non-fluorescent, leading to low background. nih.gov

Modification for Improved Ionization Efficiency in Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of organic molecules. The sensitivity of MS detection is highly dependent on the ionization efficiency of the analyte. For this compound, derivatization can be employed to enhance its response in techniques like electrospray ionization (ESI).

The primary amine and the benzylic alcohol are both targets for derivatization to improve ionization. The goal is often to introduce a pre-charged moiety or a group that is easily protonated or deprotonated.

Derivatization of the Amino Group: Reagents that introduce a permanent positive charge, such as those containing a quaternary ammonium (B1175870) group, can significantly enhance the signal in positive-ion ESI-MS. While not a derivatization in the traditional sense, the use of mobile phase additives that act as "supercharging" reagents, such as m-nitrobenzyl alcohol, has been shown to increase the charge state and sensitivity of analytes in ESI-MS. researchgate.netnih.govrsc.org This effect is particularly noted for larger molecules like peptides and proteins, but can also influence the ionization of small molecules. researchgate.netnih.govrsc.org

Derivatization of the Alcohol Group: The hydroxyl group can be derivatized to improve its ionization characteristics. Silylation is a common technique, particularly for gas chromatography-mass spectrometry (GC-MS), where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. nih.govresearchgate.net These derivatives are more volatile and often exhibit characteristic fragmentation patterns in MS. nih.govresearchgate.net For LC-MS, derivatizing the alcohol to introduce an ionizable group can be beneficial. For example, reaction with succinic anhydride would introduce a carboxylic acid group, which readily deprotonates to form a [M-H]- ion in negative-ion ESI.

Dual Derivatization: Reagents like benzoyl chloride can react with both the amine and alcohol functionalities. nih.govacs.org The resulting derivative has increased hydrophobicity, which can enhance desolvation and ionization efficiency in the ESI source. chromatographyonline.com The benzoyl group can also provide a characteristic fragmentation pattern in tandem MS (MS/MS), with a prominent fragment ion at m/z 105, which is useful for selective reaction monitoring (SRM) experiments. nih.gov

The choice of derivatization strategy for MS depends on the ionization mode (positive or negative ion), the separation technique (GC or LC), and the desired analytical outcome (e.g., lower detection limits, structural confirmation).

Derivatization StrategyTarget Functional Group(s)Analytical TechniqueEnhancement Mechanism
Silylation (e.g., with BSTFA)Alcohol, AmineGC-MSIncreased volatility, characteristic fragmentation. nih.govresearchgate.net
BenzoylationAmine, AlcoholLC-MSIncreased hydrophobicity, improved ionization efficiency, characteristic fragment ion (m/z 105). nih.govchromatographyonline.com
SuccinylationAlcohol, AmineLC-MS (Negative Ion)Introduction of an ionizable carboxylic acid group.
Use of Supercharging AgentsNot a direct derivatizationESI-MSEnhancement of analyte charge state and signal intensity. researchgate.netnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Methoxy 4 Nitrobenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-Amino-5-methoxy-4-nitrobenzyl alcohol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic alcohol protons, the methoxy (B1213986) group protons, and the amino group protons.

The aromatic region would display two singlets, corresponding to the protons at C-3 and C-6, which are in unique chemical environments due to the substitution pattern. The electron-donating amino and methoxy groups and the electron-withdrawing nitro group significantly influence the chemical shifts of these aromatic protons. The proton at C-3, situated between the amino and methoxy groups, would likely appear at a different chemical shift than the proton at C-6, which is adjacent to the nitro group.

The benzylic methylene (B1212753) protons (-CH₂OH) are expected to produce a singlet, integrating to two protons. The hydroxyl proton (-OH) signal can vary in chemical shift and may appear as a broad singlet. The methoxy group (-OCH₃) protons would yield a sharp singlet integrating to three protons, typically in the range of 3.8-4.0 ppm. The amino group (-NH₂) protons would also present as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.

Proton GroupExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Aromatic H-3~6.5-7.0Singlet (s)1H
Aromatic H-6~7.5-8.0Singlet (s)1H
-CH₂OH~4.5-4.8Singlet (s)2H
-OCH₃~3.9-4.1Singlet (s)3H
-NH₂Variable (Broad)Singlet (s, broad)2H
-OHVariable (Broad)Singlet (s, broad)1H

Note: The expected chemical shifts are estimations based on the analysis of similar substituted benzyl (B1604629) alcohol and aniline (B41778) derivatives. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the electronic effects of the attached functional groups.

The spectrum would show eight distinct signals: six for the aromatic carbons and one each for the benzylic carbon and the methoxy carbon. The aromatic carbon atoms attached to the substituents (C-1, C-2, C-4, C-5) will have chemical shifts determined by the strong electronic effects of these groups. For instance, the carbon attached to the nitro group (C-4) would be significantly deshielded (downfield shift), while the carbons attached to the amino (C-2) and methoxy (C-5) groups would be shielded (upfield shift) relative to unsubstituted benzene (B151609).

Carbon AtomExpected Chemical Shift (δ, ppm)
C-1 (-CH₂OH)~130-135
C-2 (-NH₂)~140-145
C-3~105-110
C-4 (-NO₂)~145-150
C-5 (-OCH₃)~150-155
C-6~115-120
-CH₂OH~60-65
-OCH₃~55-60

Note: The expected chemical shifts are estimations based on the analysis of similar substituted aromatic compounds. rsc.orgchemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. In the case of this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the two aromatic protons, as they are expected to be singlets. It would also show correlations between the -CH₂- and -OH protons of the benzyl alcohol group if the hydroxyl proton exchange is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. analis.com.my This would be crucial for definitively assigning the aromatic C-H pairs (C-3 with its attached proton and C-6 with its attached proton). It would also link the benzylic methylene proton signal to the benzylic carbon signal and the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. analis.com.my This technique is instrumental in piecing together the molecular framework. For instance, the benzylic protons (-CH₂) would show correlations to the aromatic carbons C-1, C-2, and C-6. The methoxy protons (-OCH₃) would show a correlation to C-5. These long-range correlations provide definitive evidence for the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the alcohol group would be observed as a broad band around 3200-3600 cm⁻¹. The aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methylene groups would appear just below 3000 cm⁻¹.

The nitro group (NO₂) has two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The C-O stretching of the alcohol and the ether would also be present in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
-OH (Alcohol)O-H Stretch3200-3600 (Broad)Weak
-NH₂ (Amine)N-H Stretch3300-3500 (Two bands)Moderate
Aromatic C-HC-H Stretch3000-3100Strong
Aliphatic C-H (-CH₂, -OCH₃)C-H Stretch2850-3000Moderate
-NO₂ (Nitro)Asymmetric Stretch1500-1560Strong
-NO₂ (Nitro)Symmetric Stretch1335-1385Strong
Aromatic C=CC=C Stretch1400-1600Strong
C-O (Alcohol/Ether)C-O Stretch1000-1300Moderate

Note: Frequencies are based on typical ranges for these functional groups. nist.govnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The aromatic ring in this compound, with its combination of electron-donating (auxochromes: -NH₂, -OCH₃) and electron-withdrawing (chromophore: -NO₂) groups, is expected to have significant UV absorption.

The presence of these substituents causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The spectrum is likely to show multiple absorption bands corresponding to π → π* transitions within the highly conjugated aromatic system. The n → π* transition associated with the nitro group may also be observable. For a similar compound, 2-amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm. sielc.com A comparable pattern would be expected for this compound, with the exact wavelengths influenced by the specific substitution pattern. For instance, 4-nitrobenzyl alcohol shows an absorption maximum around 285 nm. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₈H₁₀N₂O₄, which corresponds to a molecular weight of 198.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198.

The fragmentation pattern would provide further structural confirmation. Plausible fragmentation pathways would include:

Loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 181.

Loss of the hydroxymethyl group (•CH₂OH, 31 Da) to yield a fragment at m/z 167.

Loss of a nitro group (•NO₂, 46 Da) resulting in a peak at m/z 152.

Cleavage of the methoxy group, either as a methyl radical (•CH₃, 15 Da) or a methoxy radical (•OCH₃, 31 Da).

Analysis of related compounds, such as 4-nitrobenzyl alcohol, shows major fragments corresponding to the loss of key functional groups, supporting these predicted pathways. nih.gov

m/z ValueProposed Fragment IonProposed Neutral Loss
198[M]⁺-
181[M - OH]⁺•OH
167[M - CH₂OH]⁺•CH₂OH
152[M - NO₂]⁺•NO₂

Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation mechanisms.

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound and its derivatives, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can provide valuable information regarding purity, identification of related substances, and quantification.

The inherent polarity of the amino and hydroxyl groups in this compound can lead to peak tailing and potential on-column degradation. To mitigate these effects, derivatization is often employed. Silylation, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or phenyldimethylchlorosilane, can increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. This process replaces the active hydrogens on the amino and alcohol moieties with less polar trimethylsilyl (B98337) groups.

A typical GC method for the analysis of a derivatized this compound would likely utilize a non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. The temperature program would be optimized to ensure adequate separation from any impurities or byproducts. An initial oven temperature might be held to allow for the elution of volatile solvents, followed by a temperature ramp to elute the derivatized target compound and other less volatile components.

Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural elucidation. In GC-MS, the electron ionization (EI) mass spectrum of the derivatized compound would exhibit a characteristic fragmentation pattern, providing a high degree of confidence in its identification.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for Derivatized this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl Methylpolysiloxane
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 50-500 m/z

Chiral Chromatography for Enantioseparation of Amino Alcohol Derivatives

The presence of a chiral center in derivatives of this compound necessitates the use of chiral chromatography for the separation of its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, employing a variety of chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used and have demonstrated broad applicability for the enantioseparation of amino alcohols. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Another effective class of CSPs for this purpose are Pirkle-type or brush-type phases. These often contain a π-acidic or π-basic aromatic ring system that can interact with the aromatic ring of the analyte through π-π stacking. The presence of the nitro group in the target molecule makes it π-acidic, suggesting that a CSP with a π-basic character could provide good enantioselectivity.

For successful chiral separation, derivatization of the amino or hydroxyl group is often beneficial. This can enhance the interaction with the CSP and improve chromatographic peak shape and resolution. Acylation or the introduction of other chromophoric groups can also improve detection sensitivity, particularly for UV detection.

The choice of mobile phase is critical in chiral HPLC and is highly dependent on the CSP being used. For polysaccharide-based CSPs, a normal-phase mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) is common. The alcohol component acts as a polar modifier, and its concentration is a key parameter for optimizing the retention and resolution of the enantiomers.

Table 2: Representative Chiral HPLC Parameters for Enantioseparation of a Derivatized this compound Derivative

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Analyte N-acetylated derivative
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.2 min
Resolution (Rs) > 1.5

Theoretical and Computational Investigations of 2 Amino 5 Methoxy 4 Nitrobenzyl Alcohol

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure and properties of molecules from first principles. These methods would be essential for a deep understanding of 2-Amino-5-methoxy-4-nitrobenzyl Alcohol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, molecular orbital energies, and the electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. For a molecule like this compound, these high-level calculations could provide benchmark data for its electronic energy, ionization potential, and electron affinity, offering a more precise description of its electronic behavior.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By employing methods such as DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These calculated shifts, when compared to experimental data, can help confirm the molecular structure. Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, providing a detailed picture of its internal motions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, analysis of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. Reactivity descriptors derived from these orbital energies, such as chemical potential, hardness, and electrophilicity index, could further quantify its reactive nature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and the energetic barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent affects the molecule's structure and dynamics. This is crucial for understanding its behavior in a realistic chemical environment.

Mechanistic Pathways Elucidation through Transition State Calculations

Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, providing detailed insights into the reaction mechanism. For any chemical transformation involving this compound, computational methods could be used to locate the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This approach would allow for a detailed, step-by-step understanding of how this compound participates in chemical reactions.

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of organic compounds. For a molecule like this compound, these investigations would typically involve calculating various molecular properties and mapping potential energy surfaces for different reaction pathways.

The reactivity of substituted benzyl (B1604629) alcohols is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net The presence of an amino group (-NH₂), a methoxy (B1213986) group (-OCH₃), and a nitro group (-NO₂) on the benzene (B151609) ring of the target molecule creates a complex electronic environment that governs its reactivity. The amino and methoxy groups are electron-donating, while the nitro group is strongly electron-withdrawing. ontosight.ai This push-pull electronic arrangement can significantly influence the reactivity of the benzylic alcohol moiety.

Computational studies on similar substituted benzyl alcohols often analyze the following to predict reactivity:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule can predict the most likely sites for electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential around the nitro and amino groups and the hydroxyl oxygen, indicating sites susceptible to electrophilic attack or interaction with positive centers.

Calculated Reaction Pathways and Transition States: By modeling potential reactions, such as oxidation of the alcohol to an aldehyde or nucleophilic substitution at the benzylic carbon, computational methods can determine the activation energies for different pathways. semanticscholar.org The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the likely outcome and selectivity of the reaction. For instance, in the oxidation of substituted benzyl alcohols, the rate-determining step often involves an electron-deficient reaction center. researchgate.net

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

SubstituentPositionElectronic EffectPredicted Influence on Reactivity
Amino (-NH₂)2Electron-donating (by resonance)Activates the ring towards electrophilic substitution, increases electron density at the ortho and para positions relative to itself.
Methoxy (-OCH₃)5Electron-donating (by resonance)Further activates the ring towards electrophilic substitution.
Nitro (-NO₂)4Electron-withdrawing (by resonance and induction)Deactivates the ring towards electrophilic substitution, directs incoming electrophiles to the meta position relative to itself. Makes the benzylic carbon more electrophilic.
Hydroxymethyl (-CH₂OH)1Weakly deactivating (by induction)The site of potential oxidation or substitution reactions.

This table is a qualitative prediction based on general principles of organic chemistry, as specific computational data for this molecule is not available.

Molecular Docking Studies (if applicable to specific molecular interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is most commonly applied in the context of a small molecule (ligand) binding to a macromolecular target, such as a protein or enzyme. While there are no specific molecular docking studies reported for this compound, its structural motifs suggest potential applications in medicinal chemistry, where such studies would be highly relevant.

For example, nitroaromatic compounds have been investigated for a range of biological activities. ontosight.ai If this compound were to be explored as a potential inhibitor of an enzyme, molecular docking would be a critical first step in the investigation.

A typical molecular docking workflow for this compound would involve:

Target Identification and Preparation: An enzyme or receptor of interest would be selected. The three-dimensional structure of this protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. For instance, studies on other benzyl alcohol derivatives have used targets like glucosamine-6-phosphate synthase. semanticscholar.org

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of the ligand within the protein's binding site. The algorithm would score these different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: The top-scoring poses would be analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site

Functional GroupPotential Interaction TypePotential Interacting Amino Acid Residues
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorSerine, Threonine, Aspartate, Glutamate, Histidine
Amino (-NH₂)Hydrogen Bond DonorAspartate, Glutamate
Nitro (-NO₂)Hydrogen Bond Acceptor, ElectrostaticArginine, Lysine
Methoxy (-OCH₃)Hydrogen Bond AcceptorSerine, Threonine
Aromatic Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan

This table represents hypothetical interactions as no specific molecular docking studies for this compound have been identified.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as Versatile Building Blocks in Complex Molecule Synthesis

2-Amino-5-methoxy-4-nitrobenzyl alcohol is a multifunctional scaffold, possessing several reactive sites that can be selectively modified to construct more complex molecular architectures. The inherent reactivity of its distinct functional groups—the primary amine, the benzylic alcohol, and the aromatic nitro group—allows for a diverse range of chemical transformations. ontosight.ai This versatility makes it a valuable starting material or intermediate in multi-step synthetic pathways. ontosight.ai

The primary applications of its functional groups in synthesis include:

Benzylic Alcohol (-CH₂OH): This group can be readily converted into ethers or esters, serving as a point of attachment for other molecules.

Amino Group (-NH₂): The nucleophilic primary amine can undergo acylation to form amides, alkylation, or participate in cyclization reactions, providing a handle for building diverse structures. nih.gov

Nitro Group (-NO₂): The nitro group can be reduced to a primary amine. This transformation dramatically alters the electronic properties of the aromatic ring and introduces a new reactive site, a feature exploited in strategies like safety-catch linkers.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupType of ReactionResulting Group/ProductPotential Application
Benzylic AlcoholEsterificationBenzyl (B1604629) EsterLinkage to carboxylic acids, protecting groups
Benzylic AlcoholEtherificationBenzyl EtherLinkage to alcohols, protecting groups
Amino GroupAcylationAmidePeptide bond formation, derivatization
Amino GroupReductive AminationSecondary/Tertiary AmineIntroduction of alkyl substituents
Nitro GroupReductionAmino GroupActivation of safety-catch linkers, further derivatization

Employment as Protecting Groups and Safety-Catch Linkers

The most prominent application of the o-nitrobenzyl scaffold is its use as a photolabile protecting group (PPG), often referred to as a "photocage". These groups allow chemists to mask a reactive functional group within a molecule, rendering it inert to specific reaction conditions. The original functionality can be restored by irradiation with light, typically in the UV or near-UV spectrum. This deprotection method is considered "orthogonal" as it does not require chemical reagents like acids or bases, thus preserving other sensitive groups in the molecule.

The photocleavage mechanism of o-nitrobenzyl derivatives is well-established. acs.org Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement to an aci-nitro intermediate. This intermediate subsequently cyclizes and decomposes, releasing the protected molecule and forming an o-nitrosobenzaldehyde byproduct. acs.org The presence of electron-donating substituents, such as the methoxy (B1213986) group in this compound, helps to shift the absorption maximum to longer, less-damaging wavelengths (e.g., >350 nm), which is highly desirable for applications involving sensitive biological systems. lookchem.com

Table 2: Photophysical Properties of Selected o-Nitrobenzyl Protecting Groups
Protecting GroupTypical Absorption Maximum (λmax)Typical Quantum Yield (Φ)Key Features
o-Nitrobenzyl (NB)~280 nm~0.1Parent compound, requires UV-C/UV-B light. researchgate.net
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350 nm~0.05Red-shifted absorption, suitable for biological applications. researchgate.net
1-(2-Nitrophenyl)ethyl (NPE)~280 nm~0.6Higher quantum yield, faster release kinetics. wiley-vch.de

Furthermore, the nitro group on the linker can be utilized in a "safety-catch" strategy. A safety-catch linker is stable throughout the synthesis but can be "activated" for cleavage by a specific chemical reaction. In this context, the linker is initially stable to standard acidic or basic conditions. However, at the end of the synthesis, the nitro group can be chemically reduced to an amine. This conversion of an electron-withdrawing group to an electron-donating group increases the lability of the benzylic ester linkage to acid, allowing for cleavage under mild acidic conditions. This dual photolabile and safety-catch potential enhances the versatility of such linkers in complex synthetic schemes. acs.orgcsic.es

Beyond SPPS, photocleavable linkers based on the this compound scaffold are valuable tools for various applications in chemical synthesis and materials science. They can be used to immobilize molecules onto surfaces, such as in the fabrication of microarrays. A substrate can be attached to a surface via the linker, and subsequent irradiation through a photomask allows for its selective release in defined patterns. This technique enables the creation of spatially patterned surfaces with distinct chemical or biological properties.

These linkers are also integral to the design of light-responsive materials, such as hydrogels that degrade upon irradiation, and for affinity capture-and-release purification methods, where a target molecule is captured on a solid support and then released in a pure form by exposure to light.

Precursors for Advanced Organic Reagents

The unique photochemical properties of the o-nitrobenzyl core make this compound an excellent precursor for the synthesis of advanced, light-activated reagents. These reagents are designed to remain inert until they are triggered by a pulse of light, providing an exceptional degree of control over chemical and biological processes.

Photoactivatable compounds, or prodrugs, are molecules that are biologically inactive until they are converted into their active form by an external stimulus, such as light. By attaching the 2-amino-5-methoxy-4-nitrobenzyl moiety to a key functional group of a drug or bioactive molecule, its activity can be temporarily masked. For instance, the hydroxyl group of a tyrosine residue in a peptide or the carboxyl group of a drug can be protected as a photolabile benzyl ether or ester. The resulting "caged" molecule can be administered in its inactive form, and its therapeutic effect can be initiated at a specific site in the body by targeted irradiation, potentially reducing systemic side effects.

The concept of "caged compounds" is a cornerstone of modern chemical biology, enabling researchers to study complex biological processes with high precision. wiley-vch.de Caging involves the temporary inactivation of a signaling molecule, neurotransmitter, ion, or enzyme by covalently attaching a photolabile protecting group. The 2-amino-5-methoxy-4-nitrobenzyl group is an ideal candidate for creating such caged compounds.

Upon introduction into a biological system (e.g., a cell culture or living tissue), the caged compound remains inert and diffuses freely. By focusing a beam of light (such as from a laser) onto a specific location, the protecting group is cleaved, releasing the active molecule in a very small area and on a very fast timescale (milliseconds or less). This spatiotemporal control is unparalleled and allows researchers to ask precise questions about where and when a signaling molecule acts to elicit a biological response. wiley-vch.de

Table 3: Examples of Caged Compounds and Their Applications
Caged MoleculePhotolabile Group UsedApplication
Caged ATP1-(2-Nitrophenyl)ethyl (NPE)Studying muscle contraction and ion channel gating. wiley-vch.de
Caged Glutamate4-Methoxy-7-nitroindolinyl (MNI)Mapping neuronal circuits in the brain.
Caged Calcium (Ca²⁺)Nitrophen-based chelatorsInvestigating calcium signaling pathways in cells.
Caged Peptides/Proteinso-Nitrobenzyl (NB) derivativesControlling enzyme activity and protein-protein interactions. researchgate.net

Integration into Scaffolds for Chemical Probe Development

The ortho-nitrobenzyl alcohol (oNBA) moiety is a well-established photoreactive group utilized in the development of sophisticated chemical probes. rsc.org The structure of this compound incorporates this key functional group, suggesting its utility in creating photoactivatable tools for chemical biology. These probes allow for precise spatial and temporal control over protein labeling and other biomolecular interactions. rsc.orgresearchgate.net

The core mechanism involves the photo-induced cleavage of the o-nitrobenzyl group upon irradiation with UV light (typically around 365 nm), which can release a linked molecule or unmask a functional group. The substituents on the aromatic ring—in this case, the amino and methoxy groups—play a crucial role in fine-tuning the photochemical properties of the scaffold. For instance, the presence of electron-donating groups like methoxy can increase the absorbance at longer wavelengths, potentially improving the efficiency of photolysis. rsc.org

This scaffold can be incorporated into bifunctional crosslinkers for applications in structural proteomics, such as chemical crosslinking-mass spectrometry (XL-MS). rsc.org In such a design, one end of the probe would be the photoactivatable nitrobenzyl group, while the other end could be a reactive group designed to covalently attach to proteins. A notable feature of oNBA photochemistry is its unique reactivity, which can be directed towards specific amino acid residues like lysine. rsc.org Furthermore, the light-induced reaction between o-nitrobenzyl alcohols and primary amines can be harnessed as a "photoclick" reaction, providing a versatile platform for modular bioconjugation in vitro and in living systems. nih.gov

Table 1: Potential Applications in Chemical Probe Design

Application Area Role of this compound Key Features
Photoactivatable Crosslinkers Serves as the core photoreactive component. UV-induced cleavage allows for controlled crosslinking of proteins for structural analysis. rsc.org
Caged Compounds Acts as a photolabile protecting group for bioactive molecules. Irradiation releases the active molecule (e.g., neurotransmitters, ATP) at a specific time and location. unifr.ch

| Photoclick Chemistry | Functions as a molecular "plugin" for light-induced conjugation reactions. | Enables rapid and modular functionalization of small molecules and biomolecules. nih.gov |

Contribution to the Synthesis of Heterocyclic Compounds

The distinct arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The interplay between the amino, nitro, and benzyl alcohol moieties allows for a range of cyclization strategies.

A primary pathway involves the reduction of the nitro group to a second amino group, creating a disubstituted benzene (B151609) ring with two adjacent amines (a 1,2-diamine derivative) and a hydroxymethyl group. This intermediate is primed for condensation reactions to form fused heterocyclic systems. For example, reaction with carboxylic acids or their derivatives can lead to the formation of substituted benzimidazoles.

Alternatively, the existing functional groups can be used in transition-metal-free intramolecular redox cyclization reactions. nih.gov For instance, substituted 2-nitrobenzyl alcohols can react with benzylamines in the presence of a base to yield cinnolines, which are important nitrogen-containing heterocycles with known biological activities. nih.gov The mechanism involves an intramolecular redox reaction where the benzyl alcohol is oxidized to an aldehyde, which then undergoes condensation, cyclization, and aromatization to form the final cinnoline (B1195905) ring system. nih.gov The amino and methoxy groups on the this compound scaffold would be incorporated into the final heterocyclic product, influencing its properties. The use of amino acids as starting materials is a common strategy for designing and synthesizing new quinazoline (B50416) derivatives with potential biological activity. nih.gov

Design and Synthesis of Prodrug Motifs for Enzyme-Activated Release

The 4-nitrobenzyl group is a cornerstone in the design of bioreductive prodrugs, particularly for enzyme-directed cancer therapies. rsc.orgrsc.org These prodrugs are designed to be inactive until they reach a target site characterized by specific enzymatic activity, such as the hypoxic environment of solid tumors where nitroreductase enzymes are often overexpressed. rsc.orgrsc.org

The chemical design of these prodrugs typically involves linking a potent cytotoxic agent to the this compound moiety via a carbamate (B1207046) or ether linkage. The core release mechanism is initiated by the enzyme-catalyzed reduction of the nitro group to the corresponding hydroxylamine (B1172632) or amine. rsc.org This electronic transformation triggers a cascade of events: the electron-donating character of the newly formed group initiates a 1,6-elimination (fragmentation) of the benzyl linker, which in turn releases the active drug, carbon dioxide, and the benign aminobenzyl alcohol byproduct.

The substituents on the benzyl ring have a profound effect on the kinetics of this process. Electron-donating groups, such as the amino and methoxy groups present in this compound, are known to accelerate the fragmentation rate following reduction. rsc.org This is attributed to their ability to stabilize the developing positive charge on the benzylic carbon during the elimination step. Therefore, incorporating these groups into the 4-nitrobenzyl trigger is a rational design strategy to improve the rate and extent of drug release, potentially enhancing the therapeutic efficacy of the prodrug. rsc.org The development of prodrugs using amino acid moieties has also shown benefits such as increased bioavailability and targeted delivery. nih.gov

Table 2: Key Compounds Mentioned in this Article

Compound Name
This compound
4,5-Dimethoxy-2-nitrobenzyl alcohol
2-Amino-5-nitrobenzyl alcohol
2-Amino-5-methoxybenzyl alcohol
ortho-Nitrobenzyl alcohol
Adenosine-5'-triphosphate
Benzimidazole
Cinnoline

Future Research Directions and Concluding Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 2-amino-5-methoxy-4-nitrobenzyl alcohol is intrinsically linked to the availability of efficient and environmentally benign synthetic methodologies. Current approaches to synthesizing related aminonitrobenzyl alcohols often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of greener synthetic pathways.

One promising avenue is the exploration of catalytic C-H functionalization. Directing group-assisted ortho-nitration of a suitably protected 2-amino-5-methoxybenzyl alcohol precursor could offer a more atom-economical route compared to traditional electrophilic aromatic substitution methods. Additionally, the use of novel, recyclable catalysts, such as solid-supported acids or transition metal complexes, could significantly enhance the sustainability of the synthesis.

Furthermore, flow chemistry presents a compelling platform for the synthesis of this compound. The enhanced heat and mass transfer in microreactors could allow for safer handling of potentially energetic nitrated intermediates and facilitate a more controlled and scalable production process. The integration of in-line purification techniques within a flow setup could further streamline the synthesis, minimizing solvent usage and waste generation. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-Step Synthesis Established methodologies for individual steps.Potentially low overall yield, significant waste generation.
Catalytic C-H Functionalization High atom economy, reduced number of steps.Catalyst development, regioselectivity control.
Flow Chemistry Enhanced safety and scalability, process intensification.Initial setup cost, optimization of reaction parameters.
Biocatalysis High selectivity, mild reaction conditions.Enzyme discovery and engineering, substrate scope.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitro group can lead to novel chemical transformations.

Future investigations should focus on the selective functionalization of the aromatic ring, leveraging the directing effects of the existing substituents. For instance, the development of protocols for selective halogenation, cyanation, or cross-coupling reactions at the positions ortho or meta to the nitro group could provide access to a diverse library of derivatives with tailored properties.

The photolability of the ortho-nitrobenzyl moiety is a well-established phenomenon, and its application in the context of this compound warrants thorough investigation. The presence of the additional amino and methoxy substituents could modulate the photochemical properties, potentially leading to caging groups with altered absorption wavelengths, quantum yields, and cleavage kinetics. The exploration of two-photon absorption and uncaging of derivatives of this compound could open up new avenues in advanced materials and biological applications.

Advancements in Computational Modeling for Predictive Synthesis and Mechanism Understanding

Computational chemistry offers a powerful toolkit for accelerating the development and understanding of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of various synthetic transformations, thereby guiding experimental efforts and minimizing the need for extensive empirical screening.

Furthermore, computational modeling can provide deep insights into the mechanisms of novel reactions. For example, time-dependent DFT (TD-DFT) calculations can be used to elucidate the excited-state dynamics of the photochemical cleavage of ortho-nitrobenzyl-based protecting groups derived from this scaffold. This understanding can inform the rational design of new photolabile groups with optimized properties.

The development of accurate predictive models for the physicochemical properties of this compound derivatives, such as solubility, stability, and electronic properties, would be invaluable for their application in materials science and chemical biology. Machine learning algorithms, trained on experimental and computational data, could be employed to build such predictive models, facilitating the virtual screening of large compound libraries. A summary of computational approaches is provided in Table 2.

Table 2: Computational Approaches for Investigating this compound

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT) Reaction pathway analysis, prediction of regioselectivity.Optimized reaction conditions, identification of key intermediates.
Time-Dependent DFT (TD-DFT) Elucidation of photochemical mechanisms.Absorption spectra, excited-state lifetimes, quantum yields.
Machine Learning Prediction of physicochemical properties.Solubility, stability, electronic properties of derivatives.

Integration into Emerging Technologies for Material Science and Chemical Biology

The unique combination of functional groups in this compound makes it an attractive building block for the development of advanced materials. Its incorporation into polymer backbones or as a pendant group could lead to the creation of photoresponsive materials. For instance, polymers containing this moiety could exhibit light-induced changes in their solubility, mechanical properties, or self-assembly behavior, with potential applications in drug delivery, tissue engineering, and soft robotics.

In the realm of chemical biology, the photolabile nature of the ortho-nitrobenzyl group suggests that this compound could be a valuable precursor for the synthesis of caged compounds. Caging biologically active molecules, such as neurotransmitters, signaling lipids, or enzymes, with a photolabile group derived from this scaffold would allow for their precise spatiotemporal release upon light irradiation. This would provide a powerful tool for studying complex biological processes with high precision.

Design of Next-Generation Chemical Probes and Tools based on the this compound Framework

The structural framework of this compound can serve as a versatile platform for the design of novel chemical probes and tools. The amino group provides a convenient handle for conjugation to biomolecules or for the attachment of fluorescent reporters. The nitro group can be reduced to an amine, which can then be further functionalized.

For example, fluorescent probes based on this scaffold could be designed to respond to specific biological analytes or changes in the cellular microenvironment. The electronic properties of the fluorophore could be modulated by the substituents on the aromatic ring, allowing for the fine-tuning of its spectral properties.

Furthermore, the development of photoactivatable cross-linkers based on this framework could enable the study of protein-protein interactions in living cells. Upon photoactivation, these cross-linkers would covalently trap interacting proteins, which could then be identified by mass spectrometry. This would provide valuable insights into the composition and dynamics of cellular protein networks.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Amino-5-methoxy-4-nitrobenzyl Alcohol to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed, light-resistant container at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture due to the nitro group’s sensitivity to hydrolysis . Regular monitoring via thin-layer chromatography (TLC) or HPLC is advised to detect decomposition.

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

  • Methodological Answer : A multi-step synthesis typically involves:

Methoxy Group Introduction : Methoxylation of a precursor like 2-amino-4-nitrobenzyl alcohol using dimethyl sulfate under basic conditions.

Nitro Group Positioning : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .

Reduction : Selective reduction of intermediates (e.g., nitriles or esters) to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of:

  • GC-MS for purity assessment (≥95% by area normalization).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the nitro region).
  • FT-IR to confirm functional groups (e.g., O-H stretch at 3300–3500 cm⁻¹, nitro symmetric/asymmetric stretches at 1520 and 1350 cm⁻¹) .

Advanced Research Questions

Q. What catalytic systems are effective for the selective oxidation of this compound to its corresponding aldehyde?

  • Methodological Answer : A Cu(I)/TEMPO system in acetonitrile at 60°C achieves >85% yield of 2-Amino-5-methoxy-4-nitrobenzaldehyde. Key parameters:

  • Catalyst Loading : 5 mol% Cu(I) and 10 mol% TEMPO.
  • Oxidant : O₂ or air as a co-oxidant.
  • Selectivity : Monitor reaction progress via TLC to halt at the aldehyde stage, preventing over-oxidation to carboxylic acid .

Q. How do researchers address discrepancies in reported solubility data for nitro-substituted benzyl alcohols under varying experimental conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for enhanced solubility at elevated temperatures (50–70°C).
  • pH Adjustment : Use buffered aqueous solutions (pH 6–8) to stabilize the nitro group while improving solubility.
  • Co-solvents : Ethanol-water (1:1 v/v) mixtures often resolve inconsistencies, as noted in studies of structurally similar 4-Amino-3-methoxy-5-nitrobenzoic acid .

Q. What strategies mitigate competing side reactions during the nitration step in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain nitration below 10°C to suppress polynitration.
  • Protecting Groups : Temporarily protect the amino group with acetyl or tert-butoxycarbonyl (Boc) groups before nitration .
  • Regioselective Catalysis : Use zeolites or sulfonic acid resins to direct nitration to the 5-position, achieving >90% regioselectivity.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the thermal stability of this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual acids or metals). Conduct:

  • Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures (reported range: 180–220°C).
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Reference stability protocols from 4,5-Dimethoxy-2-nitrobenzyl Alcohol studies .

Experimental Design Considerations

Q. What in-situ monitoring techniques are optimal for tracking reaction intermediates during the synthesis of this compound?

  • Methodological Answer :

  • ReactIR : Monitors real-time functional group changes (e.g., nitro group formation at 1520 cm⁻¹).
  • Online LC-MS : Captures transient intermediates (e.g., methoxylated precursors) with a C18 column and 0.1% formic acid in mobile phase.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.